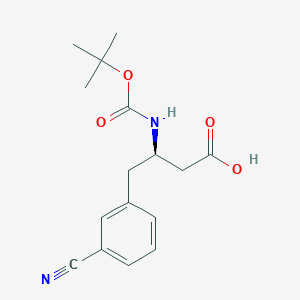

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid

Descripción general

Descripción

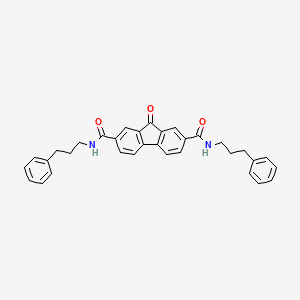

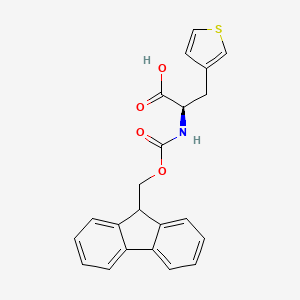

The compound “®-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid” is an amino acid derivative. It contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group . The “R” denotes that it is the R-enantiomer of this compound .

Molecular Structure Analysis

The compound contains a carboxylic acid group, a nitrile group, and a Boc-protected amino group. These functional groups could potentially undergo a variety of chemical reactions .Chemical Reactions Analysis

The carboxylic acid group could react with bases to form a carboxylate, or with alcohols to form an ester. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine. The Boc-protected amino group could be deprotected under acidic conditions .Aplicaciones Científicas De Investigación

Synthesis Applications

Asymmetric Hydrogenation : This compound has been utilized in asymmetric hydrogenation, specifically in synthesizing beta-amino acid pharmacophores. A study describes using chiral ferrocenyl ligands and [Rh(COD)Cl]2 for the asymmetric hydrogenation of enamine ester, resulting in amino ester with high enantiomeric excess (Kubryk & Hansen, 2006).

Intermediate in Biotin Synthesis : It has been synthesized as a key intermediate in the natural product Biotin, a water-soluble vitamin crucial for the metabolic cycle, particularly in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Neuroexcitant Analog Synthesis : The compound has been used in the enantioselective synthesis of neuroexcitant analogs. This includes the preparation of ATPA, an analog of the neuroexcitant AMPA, using enantiomerically pure glycine derivatives (Pajouhesh et al., 2000).

Chemical Synthesis and Modification

N-tert-Butoxycarbonylation of Amines : This compound has been applied in the N-tert-butoxycarbonylation of amines, a crucial step in peptide synthesis. An efficient and environmentally benign catalyst was used for this reaction, demonstrating its utility in organic synthesis (Heydari et al., 2007).

Synthesis of Collagen Cross-Links : It has been efficiently synthesized as a key intermediate for the preparation of collagen cross-links, highlighting its significance in biochemical applications (Adamczyk et al., 1999).

Molecular and Crystal Structure Studies

- Study of Molecular and Crystal Structure : The compound has been analyzed for its molecular and crystal structure, providing insights into the conformation-stabilizing function of weak intermolecular bonding, relevant in understanding peptide interactions (Kozioł et al., 2001).

Polymeric and Material Synthesis

- Synthesis of Polyacetylenes : This compound has been used in the synthesis of novel amino acid-derived acetylene monomers, leading to the development of polymers with specific properties, relevant in materials science (Gao et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

(3R)-4-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-5-4-6-12(7-11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGNMSRSGBBZOE-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101149767 | |

| Record name | (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid | |

CAS RN |

269726-83-2 | |

| Record name | (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)